molecular formula C9H15N B092480 1,3,4,6,7,9a-Hexahydro-2H-quinolizine CAS No. 1004-90-6

1,3,4,6,7,9a-Hexahydro-2H-quinolizine

Cat. No. B092480
CAS RN: 1004-90-6
M. Wt: 137.22 g/mol
InChI Key: QOSLIXYQUYOILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4,6,7,9a-Hexahydro-2H-quinolizine, also known as tetrahydroquinoline, is a bicyclic nitrogen-containing heterocyclic compound with a wide range of applications in the field of organic chemistry. This compound is of significant importance due to its unique structural features, which make it an ideal building block for the synthesis of various biologically active compounds.

Mechanism Of Action

The mechanism of action of 1,3,4,6,7,9a-Hexahydro-2H-quinolizine is not well understood. However, it is believed that this compound exerts its biological activity by interacting with specific receptors or enzymes in the body. For example, it has been shown to act as an agonist for the dopamine D2 receptor, which is involved in the regulation of various physiological processes, including motor function, cognition, and emotion.

Biochemical And Physiological Effects

1,3,4,6,7,9a-Hexahydro-2H-quinolizine has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to exhibit significant analgesic and anti-inflammatory activity in animal models, which makes it a potential candidate for the development of novel painkillers. Additionally, it has been shown to exhibit significant antioxidant activity, which makes it a potential candidate for the treatment of various oxidative stress-related disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,3,4,6,7,9a-Hexahydro-2H-quinolizine in lab experiments is its ease of synthesis and availability. Additionally, this compound exhibits a wide range of biological activities, which makes it a potential candidate for the development of novel therapeutics. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in water, which makes it difficult to use in aqueous-based experiments.

Future Directions

There are several future directions for the research and development of 1,3,4,6,7,9a-Hexahydro-2H-quinolizine. One potential direction is the development of novel analogs of this compound with improved solubility and biological activity. Additionally, the use of this compound as a building block for the synthesis of novel metal complexes with enhanced catalytic activity is another potential direction for future research. Finally, the development of novel formulations of this compound for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease, is another potential direction for future research.
Conclusion
In conclusion, 1,3,4,6,7,9a-Hexahydro-2H-quinolizine is a bicyclic nitrogen-containing heterocyclic compound with a wide range of applications in the field of organic chemistry. This compound has been extensively used in scientific research due to its unique chemical and physical properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,3,4,6,7,9a-Hexahydro-2H-quinolizine have been discussed in this paper. Further research and development of this compound are needed to fully understand its potential applications in various fields.

Synthesis Methods

There are several methods for the synthesis of 1,3,4,6,7,9a-Hexahydro-2H-quinolizine, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Friedländer synthesis. Among these methods, the Pictet-Spengler reaction is the most widely used method for the synthesis of this compound. This reaction involves the condensation of an amino acid or an amino alcohol with an aldehyde or a ketone in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the corresponding 1,3,4,6,7,9a-Hexahydro-2H-quinolizineinoline.

Scientific Research Applications

1,3,4,6,7,9a-Hexahydro-2H-quinolizine has been extensively used in scientific research due to its unique chemical and physical properties. This compound has been used as a building block for the synthesis of various biologically active compounds, including alkaloids, amino acids, and peptides. Additionally, it has been used as a ligand in the synthesis of metal complexes, which have been shown to exhibit significant catalytic activity in various organic reactions.

properties

CAS RN

1004-90-6

Product Name

1,3,4,6,7,9a-Hexahydro-2H-quinolizine

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2,3,4,6,7,9a-hexahydro-1H-quinolizine

InChI

InChI=1S/C9H15N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,5,9H,2-4,6-8H2

InChI Key

QOSLIXYQUYOILJ-UHFFFAOYSA-N

SMILES

C1CCN2CCC=CC2C1

Canonical SMILES

C1CCN2CCC=CC2C1

Origin of Product

United States

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